molecular formula C14H20N2O2 B1375632 Rel-benzyl N-{[(1S,3R)-3-aminocyclopentyl]methylcarbamate CAS No. 1312766-48-5

Rel-benzyl N-{[(1S,3R)-3-aminocyclopentyl]methylcarbamate

Cat. No.: B1375632
CAS No.: 1312766-48-5
M. Wt: 248.32 g/mol
InChI Key: AJRYNKKTFXWAET-QWHCGFSZSA-N
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Description

IUPAC Nomenclature and Stereochemical Configuration

The compound rel-benzyl N-{[(1S,3R)-3-aminocyclopentyl]methylcarbamate follows systematic IUPAC naming conventions to describe its molecular architecture. Its full name is derived from three structural components:

  • Benzyl group : A phenylmethyl substituent (C₆H₅CH₂–) attached via an oxygen atom.
  • Carbamate linkage : A functional group (–O–C(=O)–N–) connecting the benzyl group to the cyclopentane backbone.
  • Cyclopentylmethylamine core : A five-membered cyclopentane ring with an aminomethyl substituent at the 3-position.

The stereochemical descriptor rel- indicates the relative configuration of the two stereocenters at positions 1 and 3 of the cyclopentane ring. The 1S,3R designation specifies the absolute configuration:

  • The methylcarbamate group at position 1 adopts an S configuration.
  • The amino group at position 3 adopts an R configuration.

This stereochemical arrangement influences the molecule’s three-dimensional topology, which is critical for its interactions in chiral environments.

Molecular Geometry and Conformational Analysis

Cyclopentane derivatives adopt non-planar conformations to mitigate angle and torsional strain. For This compound , the cyclopentane ring exists in a puckered envelope conformation , where four atoms lie in a plane, and one atom deviates outward (Figure 1). Key geometric features include:

Parameter Value/Description
Bond angles (C–C–C) ~108° (close to ideal tetrahedral)
Dihedral angles 25–30° (due to puckering)
Substituent positions Axial (amino) and equatorial (carbamate) orientations

The 1S,3R configuration imposes steric constraints:

  • The amino group at C3 adopts an axial position to minimize steric clashes with the carbamate group.
  • The carbamate side chain at C1 occupies an equatorial position, reducing torsional strain.

Computational studies reveal that the half-chair and envelope conformers are energetically comparable, with a ΔG of <1 kcal/mol favoring the envelope form. This flexibility allows the molecule to adapt to binding sites in supramolecular systems.

Comparative Analysis of Cis-Trans Isomerism in Cyclopentylmethylcarbamates

Cis-trans isomerism in cyclopentyl derivatives arises from restricted rotation around the C–N bond and the spatial arrangement of substituents on the ring. A comparison of This compound with related compounds highlights stereochemical trends (Table 1):

Compound Configuration Substituent Orientation Key Properties
Rel-benzyl (1S,3R) Trans Amino and carbamate anti Higher solubility in polar solvents
tert-Butyl (1S,3S) Cis Substituents syn Lower melting point
Benzyl (1R,3R) Trans Anti Enhanced thermal stability

The trans arrangement in the (1S,3R) isomer reduces steric hindrance between the amino and carbamate groups, favoring intermolecular hydrogen bonding. In contrast, cis isomers (e.g., 1S,3S) exhibit increased van der Waals interactions, impacting crystallization behavior.

Stereoelectronic effects further modulate reactivity:

  • Trans isomers show faster acylation rates due to unhindered nucleophilic attack at the amino group.
  • Cis isomers exhibit steric shielding, slowing reaction kinetics.

This analysis underscores the role of stereochemistry in tailoring physicochemical properties for applications in asymmetric synthesis and drug design.

Figure 1. Envelope conformation of the cyclopentane ring in This compound , highlighting axial (NH₂) and equatorial (carbamate) substituents.

Table 1. Comparative properties of cyclopentylmethylcarbamate isomers.

Properties

IUPAC Name

benzyl N-[[(1S,3R)-3-aminocyclopentyl]methyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O2/c15-13-7-6-12(8-13)9-16-14(17)18-10-11-4-2-1-3-5-11/h1-5,12-13H,6-10,15H2,(H,16,17)/t12-,13+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJRYNKKTFXWAET-QWHCGFSZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC1CNC(=O)OCC2=CC=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](C[C@H]1CNC(=O)OCC2=CC=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of Rel-benzyl N-{[(1S,3R)-3-aminocyclopentyl]methylcarbamate typically involves the reaction of benzyl chloroformate with (1S,3R)-3-aminocyclopentylmethanol under basic conditions. The reaction proceeds through the formation of an intermediate carbamate, which is then purified to obtain the final product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Rel-benzyl N-{[(1S,3R)-3-aminocyclopentyl]methylcarbamate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or carbamate groups, leading to the formation of substituted products.

Scientific Research Applications

Rel-benzyl N-{[(1S,3R)-3-aminocyclopentyl]methylcarbamate has a wide range of scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development for various diseases.

    Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Rel-benzyl N-{[(1S,3R)-3-aminocyclopentyl]methylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target being studied .

Comparison with Similar Compounds

Structural Analogs and Key Differences

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Structural Features Application/Notes
Rel-benzyl N-{[(1S,3R)-3-aminocyclopentyl]methyl}carbamate 1312766-48-5 C₁₄H₂₀N₂O₂ 248.33 Cyclopentyl backbone, (1S,3R)-amine Protein degradation research
Benzyl N-[(1-aminocyclohexyl)methyl]carbamate 750649-40-2 C₁₅H₂₂N₂O₂ 262.35 Cyclohexyl ring, larger ring size Unknown; likely similar PROTAC applications
Benzyl N-[(1-aminocycloheptyl)methyl]carbamate Not provided C₁₆H₂₄N₂O₂ 276.38 Cycloheptyl ring, increased lipophilicity Structural studies
Benzyl N-[(cis-3-hydroxycyclohexyl)methyl]carbamate 750649-40-2 (variant) C₁₅H₂₂N₂O₃ 278.35 Cyclohexyl with hydroxyl group Potential solubility modifier

Key Observations:

Ring Size and Conformation: The cyclopentyl core in the target compound offers a smaller, more strained ring compared to cyclohexyl or cycloheptyl analogs. This may influence binding affinity in protein-ligand interactions due to differences in torsional flexibility .

Functional Group Variations: Hydroxyl-substituted analogs (e.g., Benzyl N-[(cis-3-hydroxycyclohexyl)methyl]carbamate) introduce polar groups that enhance solubility but may reduce metabolic stability . The primary amine in the target compound is critical for forming covalent or non-covalent bonds in PROTAC linkers, whereas hydroxylated analogs might prioritize hydrogen bonding.

Stereochemical Considerations :

  • The (1S,3R) configuration in the target compound ensures precise spatial orientation for interactions with E3 ligases or target proteins in TPD systems. Cyclohexyl analogs with unspecified stereochemistry may exhibit reduced selectivity .

Physicochemical and Functional Comparisons

Property Target Compound Cyclohexyl Analog (C₁₅H₂₂N₂O₂) Cycloheptyl Analog (C₁₆H₂₄N₂O₂)
Molecular Weight 248.33 262.35 276.38
LogP (Predicted) ~1.8 (moderate lipophilicity) ~2.1 ~2.5
Water Solubility Low (carbamate hydrophobicity) Very low Very low
Stereochemical Complexity High ((1S,3R)-specific) Variable (depends on synthesis) Not reported

Functional Implications :

  • The target compound’s moderate lipophilicity balances cellular uptake and solubility, making it preferable for in vitro PROTAC assays .
  • Larger analogs (cycloheptyl) may face challenges in aqueous solubility, necessitating formulation adjustments for in vivo use.

Research and Industrial Relevance

For instance:

  • Protein Degradation: The (1S,3R)-aminocyclopentyl group may optimize linker length and rigidity in PROTACs, enhancing ternary complex formation compared to flexible cycloheptyl derivatives .
  • Synthetic Versatility : The primary amine enables conjugation to warheads (e.g., ligands for E3 ligases), whereas hydroxylated analogs (e.g., C₁₅H₂₂N₂O₃) might require additional protection/deprotection steps .

Biological Activity

Rel-benzyl N-{[(1S,3R)-3-aminocyclopentyl]methylcarbamate}, with the CAS number 1312766-48-5, is a chemical compound that has garnered attention for its potential biological activities. This compound is characterized by its unique molecular structure, which includes a carbamate functional group attached to a benzyl moiety and a cyclopentyl amine. The molecular formula is C14H20N2O2C_{14}H_{20}N_{2}O_{2}, and it has a molecular weight of approximately 248.32 g/mol .

  • Molecular Formula : C14H20N2O2C_{14}H_{20}N_{2}O_{2}
  • Molecular Weight : 248.32 g/mol
  • Appearance : White to light yellow solid
  • Solubility : Soluble in organic solvents such as ethanol and dichloromethane .

This compound} is believed to interact with specific biological targets, potentially influencing pathways involved in various diseases. Research indicates that compounds with similar structures exhibit significant activity against certain receptors and enzymes, particularly in the context of inflammation and cancer.

Case Studies and Research Findings

  • Antagonistic Effects on Chemokine Receptors :
    • A study highlighted the role of similar benzyl derivatives in inhibiting CCR3-mediated pathways, which are crucial in inflammatory responses. The structural modifications in these compounds have shown enhanced binding affinity and selectivity towards chemokine receptors .
  • Inhibition of Protein-Protein Interactions :
    • Another investigation focused on the ability of related compounds to inhibit protein-protein interactions involving RAS proteins, which are often mutated in cancers. The findings suggest that this compound} could potentially disrupt these interactions, thereby impeding tumor growth .

Comparative Biological Activity

Compound NameActivity TypeReference
This compound}Potential CCR3 antagonist
Benzyl-piperidinesCCR3-mediated antagonism
Compounds targeting RASInhibition of RAS-effector interactions

Safety and Toxicology

While specific toxicological data for this compound} is limited, general safety assessments for similar carbamate compounds suggest that they should be handled with care due to potential irritant properties. Standard laboratory safety protocols should be followed when working with this compound.

Q & A

Q. What are the key synthetic routes for Rel-benzyl N-{[(1S,3R)-3-aminocyclopentyl]methylcarbamate, and how can reaction conditions be optimized for stereochemical fidelity?

  • Methodological Answer : The synthesis typically involves Boc-protected intermediates (e.g., tert-butyl N-[(1S,3R)-3-aminocyclopentyl]carbamate) as precursors, with subsequent deprotection and functionalization. For example, tert-butyl carbamates are cleaved under acidic conditions (e.g., HCl in dioxane) to yield the free amine, which is then coupled with benzyl chloroformate .
  • Optimization Strategies :
  • Use chiral HPLC to monitor enantiomeric excess during intermediate steps .
  • Control reaction temperature (<0°C) during coupling to minimize racemization .
  • Key Intermediates :
IntermediateCAS No.PurityReference
tert-Butyl N-[(1S,3R)-3-aminocyclopentyl]carbamate1031335-25-795%
trans-3-Aminocyclopentanol hydrochloride1259436-59-3Absolute

Q. How can the stereochemical configuration of this compound be confirmed experimentally?

  • Methodological Answer :
  • X-ray Crystallography : Resolve the absolute configuration using single-crystal X-ray diffraction of heavy-atom derivatives (e.g., brominated analogs) .
  • Chiral Chromatography : Compare retention times with enantiopure standards on a chiral stationary phase (e.g., Chiralpak IA) .
  • NMR Spectroscopy : Analyze coupling constants (e.g., 3JHH^3J_{HH}) in NOESY/ROESY experiments to confirm cyclohexane ring conformation .

Q. What purification techniques are most effective for isolating this compound from reaction mixtures?

  • Methodological Answer :
  • Flash Chromatography : Use silica gel with gradient elution (e.g., 5–20% MeOH in DCM) to separate polar byproducts .
  • Recrystallization : Optimize solvent systems (e.g., ethyl acetate/hexane) for high-purity crystals (>97%) .
  • HPLC : Employ reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) for final purification .

Advanced Research Questions

Q. What mechanistic insights explain the stability of the carbamate group under varying pH conditions?

  • Methodological Answer :
  • Kinetic Studies : Perform pH-rate profiling (pH 1–13) to identify degradation pathways. Carbamates are stable under neutral conditions but hydrolyze rapidly in strong acids (via protonation) or bases (via nucleophilic attack) .
  • Isotopic Labeling : Use 18^{18}O-labeled water to track hydrolysis products via mass spectrometry .

Q. How does structural modification of the cyclopentyl ring influence biological activity in enzyme inhibition assays?

  • Methodological Answer :
  • SAR Studies : Synthesize analogs (e.g., 3-fluorocyclopentyl or 3-hydroxycyclopentyl derivatives) and test against target enzymes (e.g., proteases or kinases) .
  • Docking Simulations : Use molecular modeling (e.g., AutoDock Vina) to predict binding modes with active sites .
  • Example Modifications :
AnalogModificationBiological TargetReference
3-FluorocyclopentylFluorine substitutionSerine hydrolases
3-HydroxycyclopentylHydroxyl groupKinases

Q. What experimental approaches resolve contradictions in reported toxicity data for carbamate derivatives?

  • Methodological Answer :
  • Meta-Analysis : Compare toxicity datasets (e.g., LD50 values) across studies, controlling for purity (>95% by HPLC) and solvent effects .
  • In Vitro Assays : Use standardized cell lines (e.g., HepG2) to assess cytotoxicity under controlled conditions .

Q. How can advanced spectroscopic techniques differentiate Rel-benzyl carbamate from its diastereomers?

  • Methodological Answer :
  • Vibrational Circular Dichroism (VCD) : Resolve absolute configuration by correlating experimental and computed spectra .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (C14H19NO3, MW 249.31) and isotopic patterns .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Rel-benzyl N-{[(1S,3R)-3-aminocyclopentyl]methylcarbamate
Reactant of Route 2
Rel-benzyl N-{[(1S,3R)-3-aminocyclopentyl]methylcarbamate

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